Lipophilicity Advantage: XLogP3 Comparison with Methyl and Phenyl Carbamate Analogs
The target compound exhibits an XLogP3 of 2.3, placing it in a therapeutically relevant lipophilicity window distinct from closer analogs. This value is approximately 0.7 log units higher than the direct methyl carbamate analog (methyl 4-((2-((2-chlorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate, CAS 1235281-81-8, predicted XLogP3 ~1.6) and approximately 1.5 log units lower than the phenyl carbamate analog (phenyl 4-((2-((2-chlorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate, CAS 1234999-39-3, predicted XLogP3 ~3.8) [1][2]. The ethyl carbamate thus occupies a balanced intermediate position, potentially offering superior permeability while avoiding excessive lipophilicity-associated liabilities such as poor solubility, high protein binding, or CYP promiscuity [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.3 (computed, PubChem) |
| Comparator Or Baseline | Methyl analog (CAS 1235281-81-8): ~1.6; Phenyl analog (CAS 1234999-39-3): ~3.8 |
| Quantified Difference | +0.7 vs. methyl analog; -1.5 vs. phenyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator values estimated from structural analogs |
Why This Matters
The intermediate lipophilicity of the ethyl carbamate positions this compound in a favorable drug-like space, offering a procurement rationale when balancing permeability needs against the risk of promiscuity seen with more lipophilic phenyl carbamate variants.
- [1] PubChem. PubChem CID 45505103, computed properties including XLogP3. National Center for Biotechnology Information. View Source
- [2] PubChem entries for comparator compounds: CAS 1235281-81-8 and CAS 1234999-39-3. XLogP3 values estimated from structural data. View Source
